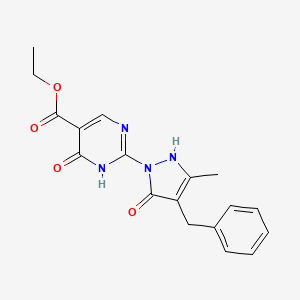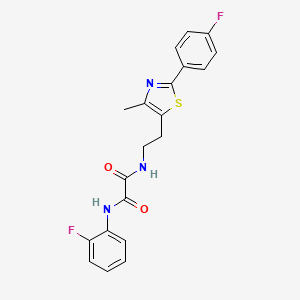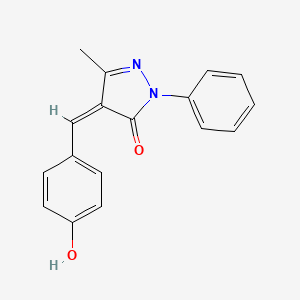
6-methoxy-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 6-methoxy-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration.
Biochemical and Physiological Effects
Studies have shown that 6-methoxy-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine has several biochemical and physiological effects. It has been found to induce apoptosis, which is programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells.
In terms of neurodegenerative diseases, the compound has been found to protect neurons from oxidative stress and inflammation, which are two key factors in the development of these diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-methoxy-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine in lab experiments is that it has shown promising results in both in vitro and in vivo studies. Additionally, it has been found to be effective against drug-resistant cancer cells.
However, one of the limitations of using this compound is that its mechanism of action is not fully understood. Additionally, more studies are needed to determine its potential side effects and toxicity.
Future Directions
There are several future directions for research on 6-methoxy-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine. One potential direction is to further investigate its mechanism of action, which could lead to the development of more effective cancer treatments and neuroprotective agents.
Another direction is to explore the potential use of this compound in combination with other drugs to enhance its efficacy. Additionally, more studies are needed to determine its safety and toxicity in humans.
Conclusion
In conclusion, 6-methoxy-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a chemical compound with promising applications in cancer treatment and neuroprotection. Its synthesis method involves several steps, and its mechanism of action is not fully understood. Studies have shown that it has anti-tumor activity, neuroprotective effects, and can induce apoptosis in cancer cells. While there are limitations to its use in lab experiments, future research could lead to the development of more effective treatments for cancer and neurodegenerative diseases.
Synthesis Methods
The synthesis of 6-methoxy-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine involves several steps. The first step is the reaction of 4-methoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base to form 4-methoxy-N-(4-methylbenzenesulfonyl)aniline. The second step is the reaction of the 4-methoxy-N-(4-methylbenzenesulfonyl)aniline with 6-methoxy-2-nitroaniline in the presence of a reducing agent to form 6-methoxy-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine.
Scientific Research Applications
6-methoxy-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine has been studied for its potential applications in various fields. One of the primary areas of research is cancer treatment. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. Additionally, it has been found to be effective against drug-resistant cancer cells.
The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that it has neuroprotective effects and can prevent the death of neurons.
properties
IUPAC Name |
6-methoxy-N-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-16-4-11-20(12-5-16)31(27,28)23-15-25-22-13-10-19(30-3)14-21(22)24(23)26-17-6-8-18(29-2)9-7-17/h4-15H,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCRRJZCMLIXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2496824.png)
![5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2496827.png)




![N-(3-{[2-(2,5-dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2496836.png)
![N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B2496837.png)
![N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide](/img/structure/B2496839.png)


![(3-Fluoropyridin-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2496843.png)

